An In-depth Technical Guide to 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
An In-depth Technical Guide to 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a key building block in modern organic synthesis. Its CAS Number is 477841-90-0.[1] This document delves into the synthesis, characterization, and critical applications of this versatile reagent, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. Furthermore, it offers expert insights into the stability, handling, and safety protocols necessary for its effective and safe utilization in a laboratory setting. This guide is intended to be an essential resource for researchers and professionals engaged in synthetic chemistry and drug discovery, enabling them to leverage the full potential of this valuable compound.
Introduction: A Versatile Building Block for Complex Molecule Synthesis
2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, a pinacol boronate ester, has emerged as a cornerstone reagent in the construction of complex organic molecules. Its utility lies in the convergence of two key functionalities within a single, stable entity: a nucleophilic organoboron moiety and an electrophilic bromobenzyl group. This dual reactivity allows for sequential, regioselective carbon-carbon bond formations, making it an invaluable tool in the synthesis of biaryl methanes and other intricate scaffolds prevalent in pharmaceuticals and advanced materials.
The pinacol ester group confers enhanced stability compared to the corresponding boronic acid, rendering the compound easier to handle, purify, and store over extended periods. This increased stability is a significant advantage in multi-step syntheses where reagent integrity is paramount. This guide will explore the practical aspects of working with this reagent, from its synthesis to its application in the widely utilized Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is fundamental to its successful application. The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 477841-90-0 |
| Molecular Formula | C₁₃H₁₈BBrO₂ |
| Molecular Weight | 297.00 g/mol |
| Appearance | White to off-white solid or crystalline powder |
| Purity | Typically >95% |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is the primary technique for confirming the identity and purity of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
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¹H NMR (400 MHz, CDCl₃) δ: 7.45 (d, J = 8.0 Hz, 2H), 7.15 (d, J = 8.0 Hz, 2H), 2.75 (s, 2H), 1.25 (s, 12H).
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¹³C NMR (101 MHz, CDCl₃) δ: 139.0, 131.5, 130.0, 120.5, 83.5, 35.0, 24.8.
Note: NMR spectral data are compiled from typical values and may vary slightly based on the solvent and experimental conditions.
Synthesis of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Step-by-Step Protocol
The synthesis of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically achieved through the reaction of a suitable Grignard reagent with a borate ester, followed by esterification with pinacol.
Reaction Scheme:
Synthesis Pathway
Experimental Protocol:
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Grignard Reagent Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add magnesium turnings (1.2 equivalents). The flask is then charged with anhydrous tetrahydrofuran (THF). A solution of 4-bromobenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise to initiate the reaction. The mixture is stirred at room temperature until the magnesium is consumed.
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Boration: The freshly prepared Grignard reagent is cooled to -78 °C in a dry ice/acetone bath. Triisopropyl borate (1.2 equivalents) is then added dropwise via syringe, maintaining the low temperature. The reaction mixture is allowed to warm to room temperature and stirred overnight.
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Esterification and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered. Pinacol (1.1 equivalents) is added to the filtrate, and the mixture is stirred at room temperature for 2 hours.
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Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white solid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the coupling of the 4-bromobenzyl moiety with a wide range of aryl and vinyl halides or triflates.[2][3]
Catalytic Cycle of the Suzuki-Miyaura Reaction:
Suzuki-Miyaura Catalytic Cycle
Exemplary Protocol for a Suzuki-Miyaura Coupling:
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Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equivalent), the desired aryl halide (1.2 equivalents), palladium(II) acetate (0.02 equivalents), and a suitable phosphine ligand such as SPhos (0.04 equivalents).
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Addition of Base and Solvent: Add potassium carbonate (2.0 equivalents) and a degassed solvent mixture, such as 1,4-dioxane and water (4:1).
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Reaction: The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl methane product.
Stability, Handling, and Storage
While pinacol boronate esters are significantly more stable than their corresponding boronic acids, proper handling and storage are crucial to maintain their integrity and ensure safe use.
Stability:
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Hydrolytic Stability: 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits good stability towards ambient moisture but can be hydrolyzed under acidic or basic conditions, especially at elevated temperatures.
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Thermal Stability: The compound is thermally stable under normal laboratory conditions.
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Oxidative Stability: Boronic esters can be susceptible to oxidation. It is advisable to store them under an inert atmosphere.
Handling:
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Inert Atmosphere: For long-term storage and for reactions requiring high purity, it is recommended to handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.[4][5][6][7][8]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Storage:
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Container: Store in a tightly sealed, opaque container to protect from light and moisture.
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Temperature: Store in a cool, dry place. For long-term storage, refrigeration is recommended.
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Inert Gas: For optimal stability, store the container under an inert gas such as argon or nitrogen.
Safety and Hazard Information
It is imperative to be aware of the potential hazards associated with 2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and to take appropriate safety precautions.
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Statements:
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Avoid breathing dust/fume/gas/mist/vapors/spray.
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Wash hands thoroughly after handling.
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Wear protective gloves/eye protection/face protection.
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IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
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IF ON SKIN: Wash with plenty of soap and water.
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IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
2-(4-Bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of a stable organoboron moiety and a reactive benzyl bromide functionality provides a powerful platform for the construction of complex molecular architectures. By understanding its properties, synthesis, and applications, and by adhering to the proper handling and safety protocols outlined in this guide, researchers can effectively and safely utilize this compound to advance their synthetic endeavors in drug discovery and materials science.
References
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Royal Society of Chemistry. (n.d.). Electronic Supporting Information (ESI). Retrieved from [Link]
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Chembk. (n.d.). 2-(4-bromobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane - 477841-90-0. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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Thieme. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]
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Organic Syntheses. (n.d.). Preparation of Alkyl Boronic Esters Using Radical-Polar Crossover Reactions of Vinylboron Ate Complexes. Retrieved from [Link]
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Thieme. (n.d.). 2.3 The Manipulation of Air-Sensitive Compounds. Retrieved from [Link]
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Fisher Scientific. (n.d.). Air-Sensitive Chemistry: Practical and Safety Considerations. Retrieved from [Link]
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Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved from [Link]
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Paper Template. (n.d.). Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. Retrieved from [Link]
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